molecular formula C26H31ClN4O3S B2967343 N-[2-(2-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide CAS No. 689769-91-3

N-[2-(2-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide

Cat. No.: B2967343
CAS No.: 689769-91-3
M. Wt: 515.07
InChI Key: HOYDZNMJSSTLKL-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide is a useful research compound. Its molecular formula is C26H31ClN4O3S and its molecular weight is 515.07. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents

This research focuses on the synthesis of ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and its subsequent reactions to produce various aryl-N compounds with potential antibacterial and antifungal activities. The study explores the chemical reactions leading to the formation of these compounds and evaluates their antimicrobial efficacy against several strains of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The findings contribute to the understanding of quinazoline derivatives as potential antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Development of Novel Sulfonamide Derivatives with Anticancer Activity

This study presents the synthesis of novel sulfonamide derivatives incorporating various structural moieties like adamantyl, indene, morpholinophenyl, pipronyl, benzothiazole, pyrazole, thiadiazole, quinoline, isoquinoline, thiazoles, acrylamides, and benzochromene. The synthesized compounds were evaluated for their anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, identifying compound 17 as particularly potent against breast cancer cells. This research contributes to the development of new anticancer agents based on sulfonamide derivatives (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Antiviral Study of Quinazolin-2-yl Morpholine Derivatives

In this investigation, a series of quinazolin-2-yl morpholine derivatives were synthesized and evaluated for their antiviral properties against an avian paramyxovirus (AMPV-1). The study found that certain sulfonamide derivatives exhibited significantly higher antiviral activity compared to Ribavirin, a standard antiviral drug. This research highlights the potential of quinazolin-2-yl morpholine derivatives as effective antiviral agents, contributing to the search for new treatments for viral infections (Selvakumar, Gujjar, Subbiah, & Elango, 2018).

Synthesis and Evaluation of Triazolinone Derivatives as Herbicides

This research focuses on the design and synthesis of triazolinone derivatives with three different pharmacophores: cyclic imide, phenylurea, and methyl 2-methoxyimino-2-o-tolylacetate. The herbicidal activities of these compounds were evaluated, revealing that cyclic imide-type triazolinones exhibited superior herbicidal effectiveness. One compound, in particular, showed promising results comparable to the commercial herbicide sulfentrazone, suggesting potential applications as a postemergent herbicide for controlling broadleaf weeds in rice fields (Luo, Jiang, Wang, Chen, & Yang, 2008).

Properties

IUPAC Name

N-[2-(2-chlorophenyl)ethyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClN4O3S/c27-22-7-4-3-6-19(22)11-12-28-24(32)8-2-1-5-13-31-25(33)21-18-20(30-14-16-34-17-15-30)9-10-23(21)29-26(31)35/h3-4,6-7,9-10,18,21H,1-2,5,8,11-17H2,(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFZHMVNIUCDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3C(=NC(=S)N(C3=O)CCCCCC(=O)NCCC4=CC=CC=C4Cl)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.